Product packaging for Hexyl iodoacetate(Cat. No.:CAS No. 5436-99-7)

Hexyl iodoacetate

Cat. No.: B14731501
CAS No.: 5436-99-7
M. Wt: 270.11 g/mol
InChI Key: XJOFYNWBVZSJJZ-UHFFFAOYSA-N
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Description

Hexyl iodoacetate (C₈H₁₅IO₂) is an alkyl ester derivative of iodoacetic acid, where a hexyl group replaces the hydroxyl hydrogen. Iodoacetate derivatives are known for their role as irreversible inhibitors of enzymes containing cysteine residues, as the iodoacetate moiety alkylates thiol (-SH) groups, disrupting enzymatic activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15IO2 B14731501 Hexyl iodoacetate CAS No. 5436-99-7

Properties

CAS No.

5436-99-7

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

hexyl 2-iodoacetate

InChI

InChI=1S/C8H15IO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3

InChI Key

XJOFYNWBVZSJJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl iodoacetate can be synthesized through the esterification of hexanol with iodoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Hexyl iodoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: this compound can be hydrolyzed in the presence of a base or acid to yield hexanol and iodoacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed:

    Substitution Reactions: New compounds with substituted functional groups.

    Reduction Reactions: Hexanol and other reduced products.

    Hydrolysis: Hexanol and iodoacetic acid.

Scientific Research Applications

Hexyl iodoacetate has several applications in scientific research:

Mechanism of Action

Hexyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes, particularly cysteine proteases, by forming covalent bonds with the catalytic cysteine residues .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Iodoacetate (CAS 623-48-3)

  • Molecular Formula : C₄H₇IO₂ .
  • Key Differences: The ethyl chain reduces lipophilicity compared to hexyl iodoacetate, resulting in lower molecular weight (214.00 g/mol vs. Ethyl iodoacetate is a well-characterized -SH inhibitor, effective at high concentrations (e.g., 1–5 mM) in blocking citrate formation in testis tissue .
  • Applications : Used in enzymology to study cysteine-dependent processes .

Hexyl Acetate (CAS 142-92-7)

  • Molecular Formula : C₈H₁₆O₂ .
  • Key Differences: Lacks the reactive iodine atom, rendering it non-inhibitory. Primarily employed as a flavoring agent (e.g., in Fuji apples) due to its fruity aroma .
  • Physical Properties : Volatile (boiling point ~169°C) and insoluble in water, contrasting with this compound’s predicted lower volatility and reactivity .
Enzyme Inhibitors with Similar Mechanisms

p-Chloromercuribenzoate

  • Mechanism : Binds -SH groups via mercury, unlike iodoacetate’s alkylation .
  • Potency : More potent than iodoacetate in citrate inhibition, effective at lower concentrations (0.1 mM vs. 1 mM for iodoacetate) .

Nitrofurans (e.g., Furacin)

  • Potency : Inhibits citrate formation at 0.01 mM, significantly more effective than iodoacetate .
Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Functional Group
This compound* 270.11 ~200 (estimated) Low Iodoacetate
Ethyl Iodoacetate 214.00 180–185 Moderate Iodoacetate
Hexyl Acetate 144.21 169 Insoluble Acetate
p-Chloromercuribenzoate 357.18 Decomposes Low Mercury-thiol adduct

*Properties inferred from analogs.

Table 2: Inhibitory Activity in Citrate Formation (Testis Tissue)

Compound IC₅₀ (mM) Mechanism
Furacin 0.01 Multi-target
p-Chloromercuribenzoate 0.1 -SH binding (Hg)
Iodoacetate 1.0 -SH alkylation (I)
Ethyl Iodoacetate 1.0–5.0 -SH alkylation (I)
Research Findings and Gaps
  • This compound’s Reactivity : Predicted to inactivate cysteine-dependent enzymes (e.g., carbonyl reductase) similarly to ethyl iodoacetate but with delayed kinetics due to steric effects from the hexyl chain .
  • Contradictions : While iodoacetate derivatives are less potent than nitrofurans in citrate inhibition , they excel in specificity for -SH groups, making them valuable in redox studies .
  • Unanswered Questions: No direct data on this compound’s toxicity, synthesis, or metabolic fate. Comparative studies with methyl/ethyl analogs are needed.

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